

Application Note: High-Sensitivity LC-MS/MS Analysis of Propaquizafop in Water Samples

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Compound of Interest

Compound Name: *Propaquizafop*

Cat. No.: *B1679619*

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Abstract

This application note presents a robust and sensitive method for the quantitative analysis of the herbicide **Propaquizafop** in various water matrices. The protocol employs Solid-Phase Extraction (SPE) for sample pre-concentration and clean-up, followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for detection and quantification. This method is suitable for researchers, environmental scientists, and regulatory bodies monitoring water quality. The detailed protocol provides a reliable workflow from sample collection to data analysis, ensuring high accuracy and precision for the determination of **Propaquizafop** at trace levels.

Introduction

Propaquizafop is a selective post-emergence herbicide belonging to the aryloxyphenoxypropionate chemical class. It is widely used for the control of annual and perennial grass weeds in a variety of broadleaf crops. Due to its application in agriculture, there is a potential for **Propaquizafop** to contaminate surface and groundwater sources through runoff and leaching. Monitoring its presence in water is crucial for environmental protection and ensuring public health. This application note details a validated LC-MS/MS method for the reliable quantification of **Propaquizafop** in water samples.

Experimental Workflow

The overall experimental workflow consists of sample collection, preservation, solid-phase extraction, and subsequent analysis by LC-MS/MS.



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Figure 1: Overall experimental workflow for the analysis of **Propaquizafop** in water.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

- Sample Collection and Preservation: Collect 1 L of water sample in a clean amber glass bottle. If not analyzed immediately, store the samples at 4°C and analyze within 48 hours.
- Filtration: Filter the water sample through a 0.45 μm nylon or glass fiber filter to remove any particulate matter.
- SPE Cartridge Conditioning: Use a C18 SPE cartridge (e.g., 500 mg, 6 mL). Condition the cartridge by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to dry.
- Sample Loading: Load the filtered water sample (1 L) onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.
- Washing: After loading the entire sample, wash the cartridge with 5 mL of deionized water to remove any polar interferences. Dry the cartridge under vacuum for 10-15 minutes.
- Elution: Elute the retained **Propaquizafop** from the cartridge using 2 x 4 mL of acetonitrile. Collect the eluate in a clean collection tube.

- Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) and vortex for 30 seconds. Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions

Parameter	Condition
Column	C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 μ m)
Mobile Phase A	Water with 0.1% Formic Acid
Mobile Phase B	Acetonitrile with 0.1% Formic Acid
Gradient	0-1 min: 10% B; 1-8 min: 10-90% B; 8-10 min: 90% B; 10.1-12 min: 10% B
Flow Rate	0.3 mL/min
Injection Volume	5 μ L
Column Temperature	40°C

Mass Spectrometry (MS) Conditions

Parameter	Condition
Ionization Mode	Electrospray Ionization (ESI), Positive
Capillary Voltage	3.5 kV
Source Temperature	150°C
Desolvation Temperature	400°C
Desolvation Gas Flow	800 L/hr
Cone Gas Flow	50 L/hr
Acquisition Mode	Multiple Reaction Monitoring (MRM)

MRM Transitions for Propaquizafop

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Dwell Time (s)	Cone Voltage (V)	Collision Energy (eV)
Propaquizafop (Quantifier)	444.1	100.1	0.1	30	25
Propaquizafop (Qualifier)	444.1	299.1	0.1	30	15

Quantitative Data Summary

The method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. The results are summarized in the tables below.

Table 1: Linearity, LOD, and LOQ

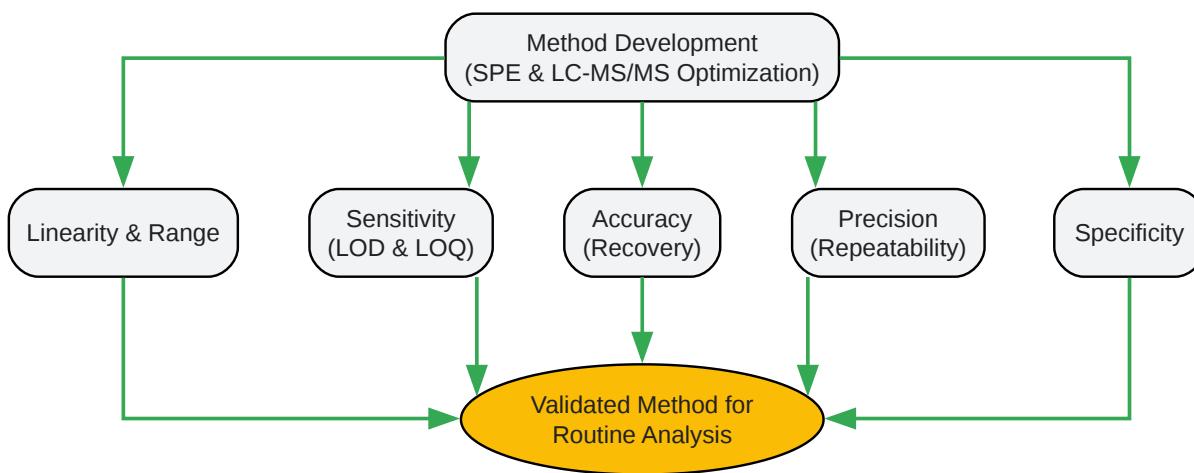
Analyte	Calibration Range (µg/L)	R ²	LOD (µg/L)	LOQ (µg/L)
Propaquizafop	0.05 - 10	>0.995	0.01	0.05

Table 2: Accuracy and Precision

Analyte	Spiking Level ($\mu\text{g/L}$)	Mean Recovery (%)	RSD (%) (n=6)
Propaquizafop	0.1	95.8	4.2
1.0	98.2	3.5	
5.0	101.5	2.8	

Signaling Pathway and Logical Relationships

The logical flow of the analytical method validation process is depicted below.



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Figure 2: Logical flow of the method validation process.

Conclusion

The described SPE-LC-MS/MS method provides a reliable and sensitive approach for the determination of **Propaquizafop** in water samples. The sample preparation procedure is effective in extracting and concentrating the analyte, while the LC-MS/MS analysis in MRM mode offers high selectivity and sensitivity. The method has been successfully validated with excellent linearity, low detection limits, and high accuracy and precision, making it suitable for routine monitoring of **Propaquizafop** in environmental water samples.

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